2-Phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid

Description

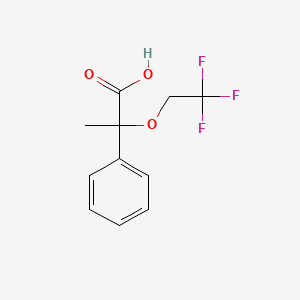

The compound 2-phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid features a propanoic acid backbone substituted with a phenyl group and a trifluoroethoxy moiety at the α-carbon. Key structural attributes include:

Properties

IUPAC Name |

2-phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-10(9(15)16,17-7-11(12,13)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIBFDULWIFRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with phenylacetic acid and 2,2,2-trifluoroethanol.

Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the esterification process.

Intermediate Formation: The intermediate product, 2-Phenyl-2-(2,2,2-trifluoroethoxy)ethyl acetate, is formed.

Hydrolysis: The intermediate is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The phenyl group allows for π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Key Findings and Insights

- Trifluoroethoxy vs. Trifluoromethoxy : The trifluoroethoxy group (-OCH₂CF₃) offers greater metabolic stability than trifluoromethoxy (-OCF₃) due to reduced susceptibility to hydrolysis .

- Phenyl Substitution : Phenyl groups enhance hydrophobicity and binding to aromatic enzyme pockets, as seen in telotristat’s targeting of tryptophan hydroxylase .

- Stereochemical Impact : Chiral centers (e.g., in ’s (2R)-isomer) significantly influence receptor affinity and pharmacokinetics .

- Synthetic Challenges : Trifluoroethoxy-containing compounds often require specialized coupling agents, as demonstrated in malonate syntheses .

Biological Activity

2-Phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid is a compound of interest due to its unique trifluoroethoxy group, which enhances its biological activity. This article reviews the existing literature on its biological properties, including antimicrobial, anti-cancer, and anti-diabetic activities.

The compound features a phenyl ring and a trifluoroethoxy group that contribute to its lipophilicity and potential biological interactions. The presence of the trifluoromethyl group has been associated with increased potency in various pharmacological activities due to enhanced binding affinity to biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds containing trifluoroethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrated good antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 to 2000 µg/mL.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 |

| This compound | Escherichia coli | 500 |

Anti-Cancer Activity

The anti-cancer potential of this compound has been evaluated through in vitro assays. A study highlighted that derivatives with the trifluoroethoxy group showed significant cytotoxic effects on cancer cell lines. The IC50 values for selected compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) | % Cell Death |

|---|---|---|---|

| 5b | HeLa | 10.14 | 51.58 |

| 5d | MCF-7 | 8.14 | 50.12 |

| 5m | A549 | 10.48 | 53.65 |

These findings suggest that the incorporation of the trifluoroethoxy moiety enhances the apoptotic effect on cancer cells by damaging their DNA .

Anti-Diabetic Activity

In vivo studies using genetically modified models have shown promising results for the anti-diabetic properties of this compound. Specifically, it was found to significantly lower glucose levels in diabetic models such as Drosophila melanogaster, indicating its potential as an anti-diabetic agent .

Case Studies

- Antimicrobial Study : A compound derived from the same class was tested against multiple strains and exhibited strong inhibition against Candida albicans and Pseudomonas aeruginosa, with MIC values indicating effective antimicrobial action .

- Anti-Cancer Study : In a study involving various synthesized derivatives, it was observed that those with a trifluoroethoxy group exhibited enhanced apoptosis in cancer cell lines compared to their non-fluorinated counterparts .

- Anti-Diabetic Study : Research involving dietary interventions in diabetic models revealed that compounds similar to this compound effectively reduced blood glucose levels and improved metabolic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.